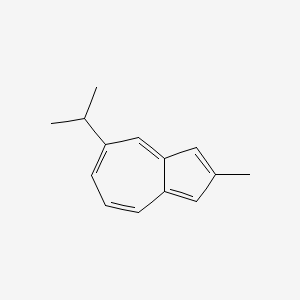![molecular formula C18H28Ge2 B14313401 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) CAS No. 113699-25-5](/img/structure/B14313401.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) is an organogermanium compound that features a naphthalene core with two methylene bridges, each connected to a trimethylgermane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) typically involves the reaction of naphthalene-1,8-diylbis(methylene) with trimethylgermane under specific conditions. One common method includes the use of a strong base to deprotonate the methylene groups, followed by the addition of trimethylgermane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium centers to lower oxidation states.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, although detailed studies are limited.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) exerts its effects depends on the specific application. In chemical reactions, the germanium centers can act as electron donors or acceptors, facilitating various transformations. The naphthalene core provides structural stability and can participate in π-π interactions, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane): Similar in structure but with silicon instead of germanium.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique electronic properties.
[Naphthalene-2,6-diylbis(methylene)]bis(trimethylgermane): A positional isomer with different reactivity and properties.
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
属性
CAS 编号 |
113699-25-5 |
|---|---|
分子式 |
C18H28Ge2 |
分子量 |
389.7 g/mol |
IUPAC 名称 |
trimethyl-[[8-(trimethylgermylmethyl)naphthalen-1-yl]methyl]germane |
InChI |
InChI=1S/C18H28Ge2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
InChI 键 |
QMBVDGXHYBRWGZ-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
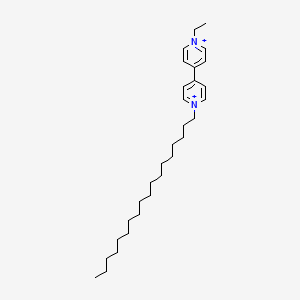
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)


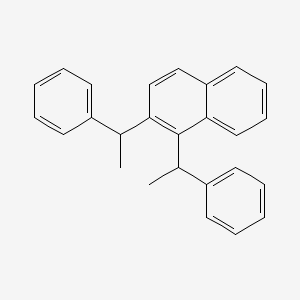
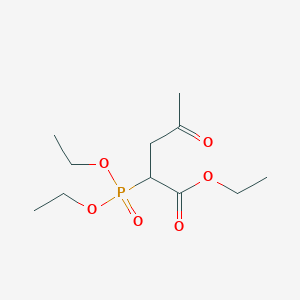

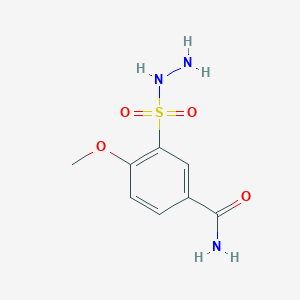
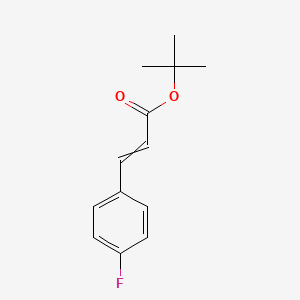
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
